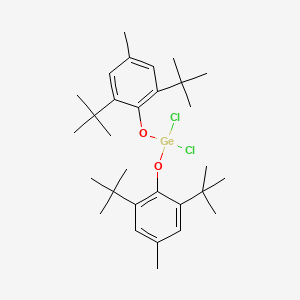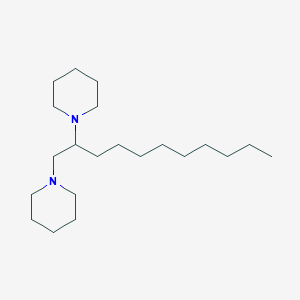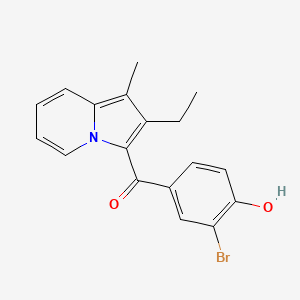![molecular formula C20H20N2O3S B14386527 N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 89927-23-1](/img/structure/B14386527.png)
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of an aminophenoxy group, a phenylmethyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-aminophenol with 2-bromobenzyl bromide to form 2-(2-aminophenoxy)benzyl bromide. This intermediate is then reacted with 4-methylbenzenesulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[2-(2-Aminophenoxy)phenyl]methyl}benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
89927-23-1 |
|---|---|
Molekularformel |
C20H20N2O3S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[[2-(2-aminophenoxy)phenyl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N2O3S/c1-15-10-12-17(13-11-15)26(23,24)22-14-16-6-2-4-8-19(16)25-20-9-5-3-7-18(20)21/h2-13,22H,14,21H2,1H3 |
InChI-Schlüssel |
QOLUYPQLJMFCSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC3=CC=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)


![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)

![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)


